molecular formula C8H9BrN2O2 B1314831 4-Bromo-N,N-dimethyl-2-nitroaniline CAS No. 829-02-7

4-Bromo-N,N-dimethyl-2-nitroaniline

Cat. No. B1314831
CAS RN: 829-02-7
M. Wt: 245.07 g/mol
InChI Key: GAHIRXNSTICIBY-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.073 Da and a mono-isotopic mass of 243.984726 Da .


Synthesis Analysis

The synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline involves several steps. Direct bromination of aniline can lead to a variety of polybrominated and oxidized products . The addition of an acetyl group results in a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-dimethyl-2-nitroaniline consists of a benzene ring substituted with a bromine atom, a nitro group, and a dimethylamine group . The exact structure can be represented by the SMILES string Nc1ccc(Br)cc1N+[O-] .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dimethyl-2-nitroaniline is a solid substance . It has a density of 1.6±0.1 g/cm3 , and a boiling point of 319.9±27.0 °C at 760 mmHg . The flash point is 147.3±23.7 °C .

Scientific Research Applications

Synthesis of Nitroaniline Derivatives

4-Bromo-N,N-dimethyl-2-nitroaniline serves as a precursor in the synthesis of various nitroaniline derivatives. Research has shown that reactions involving nitroanilines can lead to the formation of new compounds through processes such as aromatic nucleophilic substitution with rearrangement. For instance, studies have demonstrated the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide, yielding unexpected isomeric structures useful in organic synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Phase Equilibria and Crystallization Studies

The phase diagram of urea–4-bromo-2-nitroaniline system has been explored, showing a large miscibility gap and the formation of a eutectic and a monotectic. Such studies are crucial in understanding the solid solution formation of 4-bromo-2-nitroaniline in urea, which could have implications in materials science and engineering (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Piezoelectric and Optical Properties

Research into the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline nano crystals embedded in poly-L-lactic acid electrospun fibers has uncovered potential applications in energy harvesting and solid-state emitters. These composite fibers exhibit high piezoelectric output response and blue fluorescence, indicating their utility in developing new energy harvesting materials and optical devices (Baptista et al., 2022).

Chemical Synthesis and Analysis

In the field of chemical synthesis, 4-Bromo-N,N-dimethyl-2-nitroaniline is used as an important intermediate. It finds application in the synthesis of benzylamine derivatives, demonstrating the compound's versatility and importance in producing a wide range of chemicals used in medicine, pesticides, and various chemical fields (Wang Ling-ya, 2015).

Safety And Hazards

4-Bromo-N,N-dimethyl-2-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-N,N-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHIRXNSTICIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474804
Record name 4-Bromo-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-dimethyl-2-nitroaniline

CAS RN

829-02-7
Record name 4-Bromo-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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